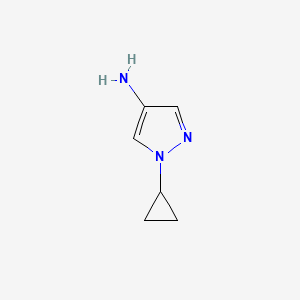

1-Cyclopropyl-1H-pyrazol-4-amine

Vue d'ensemble

Description

1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C6H9N3. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.

Mécanisme D'action

Target of Action

The primary target of 1-Cyclopropyl-1H-pyrazol-4-amine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to and are activated by collagens, which play a significant role in the development of fibrosis .

Mode of Action

This compound acts as a potent inhibitor of DDRs . It binds to these receptors, inhibiting their activity. This inhibition disrupts the signaling pathways that lead to the development and progression of fibrosis .

Biochemical Pathways

The inhibition of DDRs affects the downstream signaling pathways involved in the development of fibrosis. Collagens, as signaling molecules, play a crucial role in the development and feedback loop of fibrosis . By inhibiting DDRs, this compound disrupts these pathways, thereby mitigating the progression of fibrosis .

Pharmacokinetics

These properties suggest that the compound may have good bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DDRs and the disruption of collagen-mediated signaling pathways. This leads to a reduction in the progression of fibrosis . In animal models, the compound has shown promising anti-fibrotic effects, outperforming standard treatments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazol-4-amine can be synthesized through various methods. Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Bromine or other oxidizing agents are commonly used.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Aryl halides in the presence of a base such as potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Applications De Recherche Scientifique

1-Cyclopropyl-1H-pyrazol-4-amine has numerous applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Methyl-1H-pyrazol-4-amine: Similar in structure but with a methyl group instead of a cyclopropyl group.

4-Amino-1-methylpyrazole: Another related compound with different substituents on the pyrazole ring.

Uniqueness: 1-Cyclopropyl-1H-pyrazol-4-amine is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other pyrazole derivatives .

Propriétés

IUPAC Name |

1-cyclopropylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSWFVSXBMWVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679569 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240567-18-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

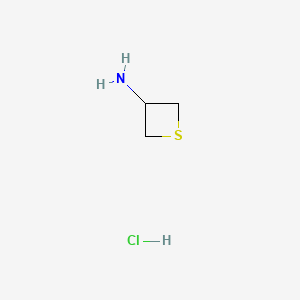

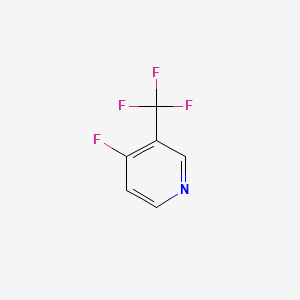

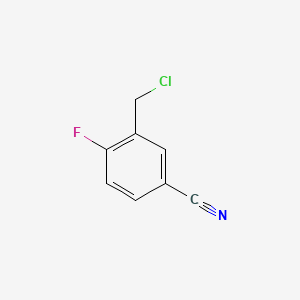

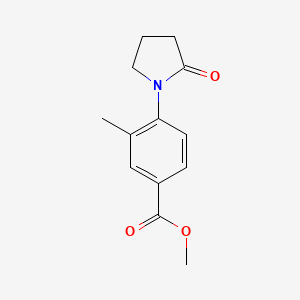

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)